3-Chloro-4-propoxybenzaldehyde

Beschreibung

Historical Context and Prior Research on Benzaldehyde (B42025) Derivatives

Benzaldehyde, the parent molecule of the class to which 3-Chloro-4-propoxybenzaldehyde belongs, was first isolated in 1803 by the French pharmacist Martrès from amygdalin, a compound found in bitter almonds. wikipedia.org Later, in 1832, Friedrich Wöhler and Justus von Liebig were the first to synthesize benzaldehyde. wikipedia.org Over the years, numerous derivatives of benzaldehyde have been developed and have become significant in various chemical industries. wisdomlib.org These derivatives are created by modifying the benzaldehyde molecule through different chemical reactions, resulting in compounds with a wide range of chemical and physical properties. markwideresearch.com

Benzaldehyde derivatives are particularly important as precursors in the production of chemical additives and pharmaceutical products. mdpi.com Their utility stems from their unique chemical structures which often feature nitrogen, oxygen, and π-electron systems, making them valuable in a variety of applications. mdpi.com

Strategic Importance as a Core Synthetic Intermediate in Organic Chemistry

The strategic importance of this compound lies in its role as a versatile building block in organic synthesis. chemimpex.com Its chemical structure allows it to undergo various transformations, facilitating the efficient production of complex molecules. chemimpex.com This has made it a preferred choice for chemists in research and development. chemimpex.com The compound serves as a key intermediate in the synthesis of a range of pharmaceuticals and agrochemicals. chemimpex.com

The reactivity of the aldehyde group, combined with the electronic effects of the chloro and propoxy substituents on the benzene (B151609) ring, influences its synthetic utility. ontosight.ai This specific substitution pattern can direct further chemical modifications to achieve desired molecular architectures.

Emerging Significance as a Scaffold in Medicinal Chemistry

In medicinal chemistry, this compound is gaining recognition for its potential as a scaffold for developing new therapeutic agents. chemimpex.com The benzaldehyde derivative framework is a common feature in many pharmaceutical drugs, suggesting a favorable toxicological profile for this class of compounds. mdpi.com Researchers are exploring the biological activities of compounds derived from this compound, with studies focusing on their potential as anti-inflammatory, antimicrobial, or antiviral agents. ontosight.ai

The search for novel tyrosinase inhibitors, for example, has included the investigation of various benzaldehyde derivatives. nih.gov While many 4-substituted benzaldehyde derivatives have been studied, the unique substitution pattern of this compound offers new avenues for exploration in the quest for more active and less toxic therapeutic compounds. nih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 99070-71-0 |

| Molecular Formula | C10H11ClO2 |

| Molecular Weight | 198.65 g/mol |

| Appearance | White solid |

| Purity | ≥ 95% |

The data in this table is compiled from multiple sources. chemimpex.comcymitquimica.commatrixscientific.com

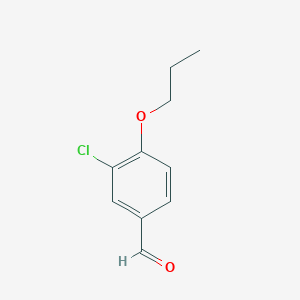

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUFCLHWCSRRFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406413 | |

| Record name | 3-chloro-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99070-71-0 | |

| Record name | 3-chloro-4-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 4 Propoxybenzaldehyde

Established Synthetic Pathways and Chemical Transformations

Alkylation Reactions Utilizing 4-Hydroxy-3-chlorobenzaldehyde Precursors

A prominent and widely utilized method for the synthesis of 3-chloro-4-propoxybenzaldehyde involves the alkylation of 4-hydroxy-3-chlorobenzaldehyde. google.com This reaction, a classic example of Williamson ether synthesis, introduces the propoxy group at the fourth position of the benzaldehyde (B42025) ring.

The general procedure involves reacting 4-hydroxy-3-chlorobenzaldehyde with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a base. google.comnih.gov Common bases employed for this transformation include potassium carbonate. The reaction is typically carried out in a suitable solvent, with the choice of solvent influencing reaction times and yields.

Table 1: Reaction Parameters for Alkylation of 4-Hydroxy-3-chlorobenzaldehyde

| Propylating Agent | Base | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| 1-Bromopropane | Potassium Carbonate | Not specified | Not specified | Not specified |

| 1-Bromopropane | Not specified | Not specified | Not specified | Not specified nih.gov |

Further details on specific reaction conditions and yields were not available in the searched documents.

Regioselective Halogenation of 4-Propoxybenzaldehyde (B1265824)

An alternative synthetic strategy involves the regioselective halogenation of 4-propoxybenzaldehyde. sigmaaldrich.com In this approach, the propoxy group is already present on the benzaldehyde ring, and the subsequent step is the selective introduction of a chlorine atom at the third position.

The propoxy group at the 4-position is an ortho-, para-directing group, meaning it activates these positions for electrophilic aromatic substitution. However, since the para position is already occupied, the incoming electrophile (in this case, a chlorinating agent) is directed to the ortho position (position 3). The challenge in this method lies in achieving high regioselectivity to avoid the formation of other chlorinated isomers. Specific details regarding the chlorinating agents and reaction conditions for this particular transformation were not explicitly found in the provided search results.

Exploration of Alternative Synthetic Routes and Precursor Chemistry

Research into alternative synthetic pathways often explores different starting materials and reaction sequences. While direct, detailed alternative routes for this compound were not extensively outlined in the provided results, the synthesis of related substituted benzaldehydes offers insights into potential strategies. For instance, the synthesis of other halogenated and alkoxy-substituted benzaldehydes often begins with precursors like 4-hydroxybenzaldehyde (B117250), which is then subjected to a series of reactions including etherification and halogenation. smolecule.com

One patent describes the preparation of 2,3-dimethyl-4-propoxybenzaldehyde (B15161406) starting from 2,3-dimethyl-4-methoxybenzaldehyde, which is first demethylated to the corresponding hydroxybenzaldehyde and then propylated. google.com This multi-step approach highlights the possibility of starting from more complex precursors and modifying existing functional groups to arrive at the desired product.

Optimization of Reaction Conditions, Selectivity, and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing by-product formation. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, and reaction time.

In the context of regioselective halogenation, controlling the reaction conditions is paramount to ensure the chlorine atom is introduced at the desired position. This can involve adjusting the temperature, using specific catalysts, or employing particular chlorinating agents that favor ortho-substitution.

Studies on related reactions, such as the condensation of 4-chlorobenzaldehyde (B46862) with other reagents, have shown that varying parameters like the molar ratio of catalysts and temperature can significantly affect the yield of the final product. researchgate.net For example, in one study, the yield of a pyran derivative was optimized by adjusting the amount of an ionic liquid catalyst and the reaction temperature. researchgate.net Similar systematic optimization studies would be beneficial for the synthesis of this compound to establish the most efficient and selective reaction conditions.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of chemical compounds is of growing importance to minimize environmental impact and enhance safety. diva-portal.org While specific studies focusing on the "green" synthesis of this compound were not found in the search results, general principles of green chemistry can be applied to its production.

Key areas for improvement include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly efficient and minimize the formation of by-products.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For instance, exploring the use of greener solvents in the alkylation and halogenation steps.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of recyclable catalysts is also a key aspect of green chemistry.

For example, the use of phase-transfer catalysts in alkylation reactions can enhance reaction rates and allow for the use of less hazardous solvent systems. smolecule.com Furthermore, exploring enzymatic or biocatalytic methods could offer a highly selective and environmentally benign route to this compound. Research into the use of ionic liquids as reusable catalysts in related reactions also points towards a potential green approach. researchgate.net

Derivatization Strategies and Analog Design Based on the 3 Chloro 4 Propoxybenzaldehyde Scaffold

Synthesis of Pyrazolidinedione Derivatives and Related Heterocyclic Systems

The reaction of 3-chloro-4-propoxybenzaldehyde with 1-phenyl-pyrazolidine-3,5-dione results in the formation of 4-(3-chloro-4-propoxy-benzylidene)-1-phenyl-pyrazolidine-3,5-dione. This condensation reaction is a key step in the synthesis of pyrazolidinedione derivatives, which are a class of compounds investigated for their potential as platelet aggregation inhibitors. nih.gov

The synthesis of the pyrazolidinedione nucleus itself typically involves the reaction of diethyl malonate with phenylhydrazine. ijpsr.com This core structure can then be further functionalized. In the context of this compound, the aldehyde group undergoes a Knoevenagel-type condensation with the active methylene (B1212753) group of the pyrazolidine-3,5-dione (B2422599) ring. This reaction is generally catalyzed by a weak base.

Table 1: Synthesis of Pyrazolidinedione Derivative

| Starting Material 1 | Starting Material 2 | Product |

| This compound | 1-Phenyl-pyrazolidine-3,5-dione | 4-(3-Chloro-4-propoxy-benzylidene)-1-phenyl-pyrazolidine-3,5-dione |

Elaboration to Chalcone (B49325) and Flavone (B191248) Scaffolds

The this compound scaffold is a valuable precursor for the synthesis of chalcones, which are, in turn, key intermediates in the production of flavones. Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone (B1666503) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.govjetir.orgeijppr.comnih.gov

In this process, this compound would react with a suitable acetophenone. The resulting chalcone, an α,β-unsaturated ketone, can then undergo oxidative cyclization to form the flavone core. nih.govorientjchem.org A common method for this cyclization involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO). nih.gov

The general synthetic route can be summarized as follows:

Chalcone Synthesis: this compound + Substituted Acetophenone → Chalcone Derivative

Flavone Synthesis: Chalcone Derivative → Flavone Derivative (via oxidative cyclization)

Research on halogenated flavones has demonstrated that chalcones derived from 4-propoxybenzaldehyde (B1265824) can be effectively cyclized to form the corresponding flavones. nih.gov This suggests a viable pathway for the synthesis of flavones incorporating the 3-chloro-4-propoxyphenyl moiety.

Formation of Schiff Bases and Imine Derivatives

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or ketone. scispace.comukm.myekb.egjetir.org this compound can serve as the aldehyde component in this reaction, reacting with various primary amines to yield a diverse range of Schiff base derivatives. The general reaction is as follows:

This compound + R-NH₂ → 3-Chloro-4-propoxybenzylideneamine Derivative + H₂O

The formation of the imine (C=N) bond is a reversible reaction and is typically carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. scispace.com Aromatic aldehydes, such as this compound, generally form more stable Schiff bases compared to their aliphatic counterparts. ukm.my The synthesis of Schiff bases from 4-propoxybenzaldehyde has been successfully demonstrated, indicating the feasibility of this reaction for the 3-chloro substituted analog. ukm.my

Table 2: Representative Schiff Base Formation

| Aldehyde | Amine | Product Class |

| This compound | Primary Amine (e.g., aniline) | Schiff Base (Imine) |

Introduction of Alkylamino and Heterocyclic Side Chains (e.g., Piperidinyl, Piperazinyl, Imidazolyl Moieties)

The introduction of alkylamino and heterocyclic side chains is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. For the this compound scaffold, these moieties can be introduced through various synthetic routes.

One common approach involves the O-alkylation of a precursor, such as 3-chloro-4-hydroxybenzaldehyde, with an alkyl halide containing the desired amino or heterocyclic group. For instance, reaction with 1-(3-chloropropyl)piperidine (B110583) or 1-(3-chloropropyl)piperazine (B3346528) in the presence of a base like potassium carbonate can be used to introduce piperidinyl or piperazinyl propoxy side chains. nih.gov

Similarly, imidazolyl moieties can be introduced. For example, 4-hydroxybenzaldehyde (B117250) can be reacted with 3-(1H-imidazol-1-yl)propyl bromide to form 4-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde. nih.gov This methodology can be adapted for the 3-chloro analog. The synthesis of imidazole (B134444) derivatives can also be achieved through multi-component reactions involving an aldehyde, a primary amine, and other reagents. centralasianstudies.orgresearchgate.net

Exploration of Prodrug Strategies and Bioreversible Derivatives

Prodrug design is a key strategy to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. slideshare.net For aromatic aldehydes like this compound, a common approach is to reversibly modify the aldehyde group.

One such strategy involves the formation of a thiazolidine (B150603) prodrug. This can be achieved by reacting the aldehyde with L-cysteine ethyl ester. The resulting thiazolidine complex masks the aldehyde group, which can enhance metabolic stability. This approach has been explored for other aromatic aldehydes to improve their duration of action. mdpi.com The aldehyde can be regenerated in vivo through hydrolysis. google.comgoogle.com

Another bioreversible modification involves the formation of acetals or other derivatives that are stable under certain conditions but can be cleaved enzymatically or chemically in the body to release the active aldehyde. nih.gov The goal of these strategies is to overcome undesirable properties of the parent molecule while ensuring that the active compound is released at the target site.

Functionalization for Enhanced Bioavailability and Modified Pharmacokinetic Properties

Beyond prodrug strategies, direct functionalization of the this compound scaffold can be employed to enhance bioavailability and modify pharmacokinetic properties. The introduction of specific functional groups can influence a molecule's solubility, lipophilicity, and interaction with metabolic enzymes.

Studies have shown that benzaldehyde itself can act as an absorption promoter, enhancing the membrane permeability of drugs with low bioavailability by loosening the structure of the lipid bilayer. nih.govresearchgate.net This inherent property of the benzaldehyde core suggests that its derivatives may also influence drug absorption.

Furthermore, the introduction of polar groups can increase aqueous solubility, which is often a limiting factor for oral bioavailability. nih.gov Conversely, modifying the lipophilicity of the molecule by altering the alkyl chains or introducing other lipophilic groups can affect its distribution in the body and its ability to cross cell membranes. The metabolic stability of the molecule can also be tuned; for example, the propoxy group in this compound may be subject to O-dealkylation, and modifying this group or introducing blocking groups at other positions could alter the metabolic profile. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 Propoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentukm.mynih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Chloro-4-propoxybenzaldehyde and its derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the aldehydic proton characteristically appears as a singlet in the downfield region, typically around δ 9.8 ppm. The aromatic protons on the benzene (B151609) ring exhibit distinct signals due to their specific electronic environments. The proton at the C5 position, flanked by the chlorine and aldehyde groups, would show a different chemical shift compared to the other two aromatic protons. The propoxy group gives rise to three distinct signals in the upfield region: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons directly attached to the oxygen atom. For instance, in a related derivative, 3-chloro-4-(3-cyclohexylpropoxy)benzaldehyde, the aldehydic proton appears at 9.843 ppm (singlet), and the aromatic protons are observed at 7.908 ppm and 7.766 ppm. google.com

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield (around 190 ppm). The aromatic carbons show signals in the 110-160 ppm range, with their exact shifts influenced by the chloro and propoxy substituents. The three carbons of the propoxy group would be found in the upfield region of the spectrum. ukm.my For derivatives, NMR spectra are typically recorded in solvents like deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard for calibration. nih.govnih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Benzaldehyde (B42025) Derivatives ```html

| Proton Type | 3-Chloro-4-(3-cyclohexylpropoxy)benzaldehyde (in CDCl₃) nih.gov | 4-Propoxybenzaldehyde (B1265824) (in CDCl₃) ukm.my |

|---|---|---|

| Aldehyde (H-C=O) | 9.843 (s, 1H) | 9.78 (s, 1H) |

| Aromatic (Ar-H) | 7.908 (d, J=1.8 Hz, 1H), 7.766 (dd, J=8.4, 1.8 Hz, 1H), 7.032 (d, J=8.4 Hz, 1H) | 6.89-7.74 (m, 4H) |

| Propoxy (O-CH₂) | - | 3.91 (m, 2H) |

| Propoxy (-CH₂-) | - | 1.76 (m, 2H) |

| Propoxy (-CH₃) | - | 0.96 (m, 3H) |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

ukm.mynih.govMass spectrometry (MS) is crucial for confirming the molecular weight and formula of this compound. The molecular formula is C₁₀H₁₁ClO₂, corresponding to a molecular weight of approximately 198.65 g/mol .

sigmaaldrich.comIn high-resolution mass spectrometry (HRMS), the compound's exact mass can be determined, allowing for unambiguous confirmation of its elemental composition. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two peaks will be observed: the M⁺ peak and an [M+2] peak, with a characteristic intensity ratio of approximately 3:1.

miamioh.eduElectron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that provide further structural information. Common fragmentation pathways for this molecule would include the loss of the propyl group (C₃H₇) or the entire propoxy group (OC₃H₇). Another likely fragmentation is the cleavage of the chlorine atom. For example, the mass spectrum of the related 4-propoxybenzaldehyde shows a strong molecular ion peak at m/z 164. T ukm.myhe fragmentation of this compound would lead to a series of diagnostic fragment ions that help piece together the structure.

savemyexams.comTable 2: Expected Mass Spectrometry Data for this compound

Generated html X-ray Crystallography in the Determination of Solid-State Structures and Crystal Packing

sigmaaldrich.commolbase.comX-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. W anton-paar.comhile this compound is a liquid at room temperature, its derivatives or the compound itself at low temperatures can be crystallized to form single crystals suitable for analysis.

sigmaaldrich.comThis technique directs X-rays at a crystal, and the resulting diffraction pattern is used to calculate the electron density map of the molecule. F mit.edurom this map, the exact positions of all atoms can be determined, providing accurate measurements of bond lengths, bond angles, and torsional angles. For a derivative of this compound, X-ray diffraction analysis would confirm the substitution pattern on the benzene ring and reveal the conformation of the propoxy chain.

uky.eduFurthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules are arranged in the unit cell. This includes intermolecular interactions such as hydrogen bonds (if applicable in derivatives), dipole-dipole interactions, and van der Waals forces, which govern the macroscopic properties of the crystalline solid.

anton-paar.com### 4.4. Chromatographic Methods (e.g., Liquid Chromatography with Advanced Detection, Chiral Liquid Chromatography) for Purity and Isomeric Analysis

ukm.mymiamioh.eduChromatographic techniques are essential for assessing the purity and analyzing isomeric mixtures of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of synthesized batches. Using a C18 reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, allows for the separation of the main compound from impurities. P nih.govnih.govurity levels are typically determined using UV detection, with standards often requiring ≥ 95% purity.

nih.govLiquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination used to monitor reaction progress and identify byproducts. I nih.govt provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer for each separated component.

For derivatives that are chiral, Chiral Liquid Chromatography is employed to separate enantiomers. This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their quantification.

**Table 3: Chromatographic Methods for Analysis**

```html

Technique Application Typical Conditions/Detector Reference Example HPLC Purity determination C18 column, Acetonitrile/Water, UV detection Used to confirm ≥ 95% purity in derivatives. [7, 8] Flash Chromatography Purification Silica gel, EtOAc–hexane mobile phase Used for purification of reaction products. savemyexams.com LC-MS Reaction monitoring, impurity identification LC coupled to a mass spectrometer Monitors progress and identifies components. Thin Layer Chromatography (TLC) Rapid reaction monitoring Silica plate, visualized with UV light Used to monitor the formation of a 4-propoxybenzaldehyde derivative. ukm.my Summary of chromatographic techniques and their applications in the context of this compound and its derivatives.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

sigmaaldrich.commolbase.comVibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound would show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is expected around 1690-1710 cm⁻¹. T ukm.mylibretexts.orghe C-O-C stretching of the propoxy ether linkage would appear in the fingerprint region, typically around 1250 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the propoxy group appears just below 3000 cm⁻¹. The C-Cl stretch would be found at lower wavenumbers, in the fingerprint region. F libretexts.orgor comparison, the FTIR spectrum of 4-propoxybenzaldehyde shows a strong C=O peak at 1693 cm⁻¹, aromatic C-H stretches at 3075 cm⁻¹, and a C-O stretch at 1254 cm⁻¹. T ukm.myhe presence of the electron-withdrawing chlorine atom in the ortho position to the aldehyde would slightly shift these frequencies.

Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and bonds within a non-polar environment.

Table 4: Key Infrared (FTIR) Absorption Bands for Benzaldehyde Derivatives

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference Data (4-Propoxybenzaldehyde) ukm.my Aromatic C-H Stretching 3100-3000 3075 Aliphatic C-H (Propoxy) Stretching 3000-2850 2967-2828 Aldehyde C=O Stretching 1710-1690 1693 Aromatic C=C Stretching 1600-1450 1598, 1509 Ether C-O Stretching 1260-1200 1254 C-Cl Stretching 800-600 N/A This table summarizes the expected FTIR peaks for this compound, with comparative data from the closely related 4-propoxybenzaldehyde.

Computational Chemistry and Cheminformatics Approaches in 3 Chloro 4 Propoxybenzaldehyde Research

Molecular Docking and Simulations of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as a derivative of 3-Chloro-4-propoxybenzaldehyde, and a biological target, typically a protein or enzyme.

A notable application involves a derivative of 4-propoxybenzaldehyde (B1265824), (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one (PBDN), which was synthesized from 4-propoxybenzaldehyde. tandfonline.com Researchers conducted in silico molecular docking studies to evaluate its potential against the main protease (Mpro) of the SARS-CoV-2 virus (PDB ID: 6yb7), a key enzyme in the viral replication cycle. tandfonline.com The study aimed to understand the binding affinity and interaction patterns of the compound within the active site of the enzyme. tandfonline.com The results indicated that the PBDN ligand effectively occupies the active site of the 6yb7 protein, suggesting its potential as a moderate inhibitor. tandfonline.com

Computational docking studies are also used more broadly to model interactions of substituted benzaldehydes with various target proteins, focusing on aspects like the electrophilicity of the aldehyde group and the steric and electronic contributions of the substituents on the aromatic ring. These simulations help to rationalize the biological activity of compounds and guide the design of new derivatives with improved potency and selectivity.

| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one (PBDN) | SARS-CoV-2 Main Protease | 6yb7 | -7.5 | Not specified |

Table 1: Molecular Docking Results for a 4-Propoxybenzaldehyde Derivative. Data sourced from Polycyclic Aromatic Compounds, 2023. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. For this compound, these models are valuable for predicting its behavior based on its distinct structural features.

QSPR models can predict physicochemical properties such as boiling point, solubility, and lipophilicity (logP). Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Elimination (ADME) properties, which are crucial for assessing the drug-like characteristics of a molecule. nih.gov For this compound, these in silico predictions help in early-stage evaluation of its potential as a pharmaceutical intermediate. chemimpex.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations provide deep insights into the geometry, electronic properties, and reactivity of molecules like this compound.

In a study on the 4-propoxybenzaldehyde derivative PBDN, DFT computations were performed using the B3LYP/6–311++G (d,p) level of theory. tandfonline.com These calculations were used to determine the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.nettandfonline.com For the PBDN derivative, the calculated HOMO-LUMO energy gap was found to be 2.49 eV, indicating its potential for charge transfer within the molecule. tandfonline.com

DFT is also employed to calculate other properties such as molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties, which help to fully characterize the molecule's reactivity and potential applications in materials science. researchgate.nettandfonline.com

| Molecular Orbital | Energy (eV) |

| HOMO | -8.68482 |

| LUMO | -6.18975 |

| Energy Gap (ΔE) | 2.49507 |

Table 2: Frontier Molecular Orbital Energies for a 4-Propoxybenzaldehyde Derivative (PBDN) calculated using DFT. Data sourced from Polycyclic Aromatic Compounds, 2023. tandfonline.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations in Enzyme Catalysis

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool for studying chemical reactions in complex systems like enzymes. uiuc.edu This approach treats a small, chemically active region of the system (e.g., the substrate and key active site residues) with computationally expensive quantum mechanics (QM), while the remainder of the system (the bulk of the protein and solvent) is treated with more efficient molecular mechanics (MM). uiuc.edu

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are cornerstone techniques in modern drug discovery. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.

The structure of this compound presents several pharmacophoric features:

An aromatic ring, which can engage in π-π stacking interactions.

A hydrogen bond acceptor (the oxygen of the aldehyde and propoxy groups).

A potential hydrogen bond donor (the aldehyde C-H group).

Hydrophobic regions (the chloro substituent and the propyl chain).

These features can be used to build a pharmacophore model. This model can then be used to perform a virtual screen of large chemical databases to identify other compounds that share the same pharmacophoric features and are therefore likely to bind to the same biological target. uky.edu This strategy accelerates the discovery of new potential lead compounds. This compound itself can be considered a hit compound discovered through such screening processes or used as a building block to synthesize more complex molecules based on a pharmacophore hypothesis. chemimpex.comuky.edu

In Silico Assessment of Biological Endpoints and Predictive Toxicology

In silico toxicology involves the use of computational models to predict the potential adverse effects of chemical compounds. These methods are increasingly important for early-stage hazard identification, helping to prioritize or de-prioritize compounds for further development and reducing reliance on animal testing.

For data-poor compounds like this compound, predictive toxicology is particularly valuable. A case study on the structurally similar compound 4-hydroxy-3-propoxybenzaldehyde (B1300968) demonstrated the use of in silico methods to assess skin sensitization potential. nih.govljmu.ac.uk The assessment relied on evaluating structural similarities to known sensitizers and using (Q)SAR models to predict reactivity with skin proteins, a key event in the initiation of skin sensitization. nih.govresearchgate.net

Similarly, various computational tools can be used to predict other toxicological endpoints for this compound, including:

Mutagenicity: Assessed using models like the OECD QSAR Toolbox, which checks for structural alerts that are associated with DNA damage.

Carcinogenicity: Predicted based on structural analogy to known carcinogens.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion are predicted to understand the compound's likely fate in a biological system. nih.gov

These in silico assessments provide a preliminary risk profile, guiding safer handling and design of future experiments. nih.gov

Biological Activities and Pharmacological Investigations of 3 Chloro 4 Propoxybenzaldehyde Derivatives

Antagonism of Platelet Adenosine Diphosphate (ADP) Receptors

Research has shown that derivatives of 3-Chloro-4-propoxybenzaldehyde can act as antagonists of platelet ADP receptors. google.com These receptors play a crucial role in platelet activation and aggregation, which are key processes in thrombosis. numberanalytics.com

Specificity for P2Y12 Receptor Inhibition

The primary target for these derivatives is the P2Y12 receptor, a key ADP receptor subtype on the platelet surface. nih.govnih.gov By blocking this receptor, these compounds inhibit ADP-induced platelet aggregation. numberanalytics.comnih.gov The P2Y12 receptor is essential for amplifying and stabilizing the platelet response to ADP. nih.gov Inhibition of this receptor effectively reduces the formation of blood clots. numberanalytics.com

Therapeutic Implications in Thrombosis and Cardiovascular Diseases

The ability of this compound derivatives to inhibit the P2Y12 receptor suggests their potential therapeutic use in the prevention and treatment of thrombosis and cardiovascular diseases. numberanalytics.comnih.gov Platelet aggregation is a central mechanism in the development of acute coronary syndromes, myocardial infarction, and stroke. numberanalytics.com P2Y12 inhibitors are a critical component of antiplatelet therapy for these conditions. numberanalytics.comtandfonline.com By preventing the formation of thrombi, these agents can reduce the risk of such cardiovascular events. numberanalytics.commdpi.com

Monoamine Oxidase (MAO) Enzyme Inhibition Studies

Derivatives of this compound have also been investigated for their ability to inhibit monoamine oxidase (MAO) enzymes. nih.gov MAO enzymes are responsible for the degradation of neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov

Selectivity Profiles for MAO-A and MAO-B Isoenzymes

Studies have focused on the selectivity of these derivatives for the two main isoenzymes of MAO: MAO-A and MAO-B. nih.govuchile.cl Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. nih.gov Research has shown that certain halogenated flavone (B191248) derivatives, synthesized using precursors like 4-propoxybenzaldehyde (B1265824), exhibit selective inhibition towards MAO-B. nih.gov For instance, a chlorinated flavone derivative with a propoxy group showed high selectivity for MAO-B. nih.gov

| Compound Derivative | Target | Potency (IC50/Ki) | Selectivity |

| Chlorinated Flavone (propoxy derivative) | MAO-B | IC50: 19 nM | >5000-fold over MAO-A |

| Thiomorpholinone 4f | MAO-B | Ki = 0.048 µM | >2000-fold over MAO-A |

| Thiomorpholine 5f | MAO-B | Ki = 0.038 µM | >2600-fold over MAO-A |

This table presents data on the inhibitory activity and selectivity of different derivatives. nih.govuchile.cl

Inhibition of NLRP3 Inflammasome

Recent research has explored the role of this compound derivatives in inhibiting the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a key component of the innate immune system and its activation leads to the release of pro-inflammatory cytokines. nih.gov A new chemical scaffold designed from this compound has shown inhibitory potency on IL-1β production. nih.gov Further studies identified a lead compound with a more than 4-fold increased inhibitory potency and confirmed its selectivity for the NLRP3 inflammasome. nih.gov

Cholinesterase Enzyme (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activity

Derivatives of this compound have been evaluated for their inhibitory activity against cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. fabad.org.trrsc.org Studies on benzimidazole-based derivatives incorporating a substituted benzaldehyde (B42025) moiety have shown significant inhibitory potential against both AChE and BChE. nih.govresearchgate.net For example, a compound with chloro groups at the 3 and 4 positions of the phenyl ring was found to be a potent inhibitor. researchgate.net Some nitrone derivatives have also shown selective inhibition of butyrylcholinesterase. nih.gov

| Derivative Class | Target Enzyme | Inhibitory Potential (IC50) |

| Benzimidazole-based derivatives | AChE | 0.050 ± 0.001 µM to 25.30 ± 0.40 µM |

| Benzimidazole-based derivatives | BChE | 0.080 ± 0.001 µM to 25.80 ± 0.40 µM |

| Nitrone derivative 5 | BChE | 3.46 ± 0.27 µM |

This table summarizes the inhibitory activities of different derivative classes against cholinesterase enzymes. nih.govresearchgate.netnih.gov

Anti-inflammatory Efficacy and Mechanistic Investigations

Derivatives originating from substituted benzaldehydes, including the 4-propoxy variant, have demonstrated noteworthy anti-inflammatory properties in various experimental models. One such derivative, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one (PBDN), synthesized from 4-propoxybenzaldehyde, was evaluated for its anti-inflammatory effects. tandfonline.comtandfonline.com At the highest tested concentration of 500 µg/mL, PBDN exhibited 98.71% inhibition, which was more potent than the standard drug, diclofenac (B195802) sodium, which showed 96.22% inhibition under the same conditions. tandfonline.com

The mechanisms underlying these anti-inflammatory effects are diverse. Some chalcone (B49325) derivatives, which can be synthesized from benzaldehydes, are known to possess anti-inflammatory and radical-scavenging properties. nih.govsemanticscholar.org Other research has focused on nitrone derivatives, which have been tested for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. nih.govcsic.es For instance, (Z)-N-benzyl-1-(2-(3-(piperidin-1-yl)propoxy)phenyl)methanimine oxide was identified as a potent LOX inhibitor with an IC₅₀ value of 10 µM. nih.govcsic.es Furthermore, some derivatives are being explored as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and the NLRP3 inflammasome, both of which are key targets in inflammation research. uky.edunih.gov

Table 1: In Vitro Anti-inflammatory Activity of PBDN

| Concentration (µg/mL) | PBDN (% Inhibition) | Diclofenac Sodium (% Inhibition) |

|---|---|---|

| 10 | 17.62 | 14.82 |

| 50 | 28.79 | 25.63 |

| 125 | 61.43 | 59.44 |

| 250 | 81.19 | 78.59 |

| 500 | 98.71 | 96.22 |

Data sourced from Polycyclic Aromatic Compounds. tandfonline.com

Anti-diabetic Potential and Carbohydrate-Metabolizing Enzyme Inhibition

The structural framework of this compound has been incorporated into molecules designed as anti-diabetic agents. google.com A key strategy in the development of treatments for type 2 diabetes is the inhibition of protein tyrosine phosphatase 1B (PTP1B), which enhances insulin (B600854) action. ingentaconnect.com A series of 2-substituted ethenesulfonic acid ester derivatives were synthesized from intermediates like 4-(3-bromopropoxy)benzaldehyde (B106765) to act as PTP1B inhibitors. ingentaconnect.com Several of these compounds displayed excellent inhibitory activity, with IC₅₀ values ranging from 1.5 to 8.9 μM. ingentaconnect.com

Similarly, the α-tetralone condensate PBDN, derived from 4-propoxybenzaldehyde, was assessed for its ability to combat diabetes by measuring its inhibitory effect. tandfonline.comtandfonline.com Its performance was compared against acarbose, a standard anti-diabetic medication. The results indicated a concentration-dependent inhibitory activity, with the 500 µg/mL concentration of PBDN achieving 83.08% inhibition, comparable to the 85.32% inhibition by acarbose. tandfonline.com

Table 2: In Vitro Anti-diabetic Activity of PBDN

| Concentration (µg/mL) | PBDN (% Inhibition) | Acarbose (% Inhibition) |

|---|---|---|

| 10 | 12.82 | 13.37 |

| 50 | 23.47 | 24.15 |

| 125 | 51.69 | 53.67 |

| 250 | 70.45 | 73.48 |

| 500 | 83.08 | 85.32 |

Data sourced from Polycyclic Aromatic Compounds. tandfonline.com

Antioxidant Properties and Radical Scavenging Assays

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities are of significant interest. Derivatives of substituted benzaldehydes have been evaluated for their antioxidant potential through various assays. nih.govcsic.es One study on polyfunctionalized nitrones assessed their ability to inhibit lipid peroxidation and scavenge hydroxyl radicals. nih.gov A meta-substituted tert-butyl nitrone derivative demonstrated potent hydroxyl radical scavenging, while an ortho-tert-butyl substituted derivative was the most effective lipoxygenase inhibitor. nih.gov

Another approach involved creating chalcone-Vitamin E-donepezil hybrids and evaluating their antioxidant capacity using the Oxygen Radicals Absorbance Capacity by Fluorescence (ORAC-FL) method. nih.govtandfonline.com One of the most effective compounds, 17f, which contains two hydroxyl groups, exhibited a strong antioxidant potency with an ORAC-FL value of 3.3 eq. nih.gov This suggests that the number of free hydroxyl groups contributes significantly to the antioxidant activity. nih.gov

Table 3: Antioxidant and Anti-inflammatory Activity of Selected Nitrone Derivatives

| Compound | LOX IC₅₀ (µM) | ABTS Scavenging (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|---|

| 2 | >100 | 18 | 78 |

| 4 | >100 | 13 | 78 |

| 5 | 10 | 19 | 20 |

| 9 | 100 | 27.2 | 81 |

| 11 | 31 | 23.3 | 71 |

Data sourced from Antioxidants (Basel). nih.gov

In Vitro Cellular and Biochemical Assays

Derivatives of this compound have been used as intermediates in the synthesis of ligands for receptor binding assays. google.com In one study, this compound was a starting material for producing pyrazolidinedione derivatives. google.com These derivatives were then tested for their activity as antagonists of the human P2Y12 receptor. google.com The binding assay was conducted using Chinese Hamster Ovary (CHO) cells that were engineered for recombinant expression of the P2Y12 receptor, demonstrating the utility of these scaffolds in developing specific receptor modulators. google.com

The inhibitory effects of this compound derivatives on various enzymes are a central aspect of their pharmacological investigation. These assays are crucial for determining potency (often expressed as IC₅₀ values) and understanding the mechanism of inhibition.

For example, a series of halogenated flavones synthesized from chalcones, which used 4-propoxybenzaldehyde as a precursor, were evaluated as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B). nih.gov The 4'-propyloxy chlorinated flavone derivative (11g) was a particularly potent and selective MAO-B inhibitor, with an IC₅₀ of 19 nM and over 5000-fold selectivity for MAO-B over MAO-A. nih.gov

In another study focused on Alzheimer's disease, chalcone-Vitamin E-donepezil hybrids were assessed for their ability to inhibit acetylcholinesterase (AChE). nih.govtandfonline.com The most promising compound, 17f, showed good AChE inhibitory potency and was selected for kinetic analysis. nih.gov Lineweaver-Burk plot analysis revealed a mixed-type inhibition mechanism, indicating that the inhibitor could bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 4: Enzyme Inhibitory Activities of Selected Derivatives

| Derivative Class | Target Enzyme | Key Compound | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Halogenated Flavone | MAO-B | 11g | 19 nM | nih.gov |

| Chalcone-Vitamin E-Donepezil Hybrid | ratAChE | 17f | 0.41 µM | nih.gov |

| Ethenesulfonic Acid Ester | PTP1B | 5m | 1.5 µM | ingentaconnect.com |

Preclinical Pharmacological Evaluation and Efficacy Assessment

Following promising in vitro results, derivatives are often advanced to preclinical pharmacological evaluation to assess their efficacy in more complex biological systems. This can involve studies in cell culture models and in vivo animal models of disease. For instance, aromatic aldehydes that showed significant anti-inflammatory effects in human fibroblast cell cultures were subsequently tested in vivo to confirm their ability to block inflammatory responses in humans. google.com

In the context of neurodegenerative diseases, a lead compound, JC124, which inhibits the NLRP3 inflammasome, demonstrated efficacy in animal models of Alzheimer's disease. nih.gov Similarly, research into drug development for cancer has shown that derivatives synthesized using 3-(4-propoxyphenyl)prop-2-enoyl chloride exhibited enhanced efficacy in preclinical models compared to existing treatments. These preclinical assessments are a critical step in validating the therapeutic potential of new compounds derived from scaffolds like this compound.

Structure Activity Relationship Sar and Mechanistic Insights

Elucidating the Influence of Halogen Substitution on Bioactivity

The presence of a halogen atom on a bioactive molecule can significantly alter its physicochemical properties, which in turn influences its biological activity. nih.gov In 3-Chloro-4-propoxybenzaldehyde, the chlorine atom at the 3-position of the benzene (B151609) ring plays a crucial role in modulating its electronic and steric character.

Halogen substitution, such as with chlorine or bromine, generally increases the lipophilicity (fat solubility) and molecular weight of a compound. nih.gov This enhanced lipophilicity can affect the pharmacokinetic properties of the molecule, such as its ability to cross biological membranes. The introduction of a chlorine atom can also lead to enhanced hydrophobic effects and van der Waals interactions, potentially improving the binding affinity of the compound with its biological target. nih.gov

Table 1: Influence of Halogen Properties on Molecular Interactions

| Property | Influence on Bioactivity | Potential Interactions |

| Electronegativity | Alters the electronic distribution of the aromatic ring, affecting reactivity and binding site interactions. | Dipole-dipole interactions, halogen bonding. |

| Size (Atomic Radius) | Can increase van der Waals contacts but may also cause steric hindrance. nih.gov | Van der Waals forces, potential for steric clash. |

| Lipophilicity | Increases the overall fat-solubility of the molecule, affecting membrane permeability and pharmacokinetic profiles. nih.gov | Hydrophobic interactions. |

Role of the Propoxy Moiety in Ligand-Target Interactions and Pharmacological Profiles

The propoxy group (–OCH₂CH₂CH₃) at the 4-position is a significant contributor to the molecular profile of this compound. This ether linkage provides a combination of flexibility and lipophilicity that is crucial for ligand-target interactions.

Research on related compounds has demonstrated that the length of an ether chain can directly impact bioactivity. Longer chains, such as a propoxy group compared to a methoxy (B1213986) or ethoxy group, can enhance hydrophobic interactions with target sites, for instance, the heme-binding pocket in antimalarial research. vulcanchem.com Similarly, in a study on griseofulvin (B1672149) analogues, replacing a methoxy group with an n-propoxy group resulted in a compound with a more substantial inhibitory effect on cancer cells. mdpi.com This suggests that the extended, flexible propoxy chain can explore a larger conformational space and establish more effective van der Waals and hydrophobic contacts within a binding pocket.

Impact of Aldehyde Functional Group Modifications on Biological Response

The aldehyde (–CHO) functional group is a cornerstone of the reactivity and biological activity of this compound. Aldehydes are highly reactive organic compounds and serve as crucial intermediates in the synthesis of complex molecules and pharmaceuticals. nih.govnumberanalytics.com

The aldehyde group's biological significance often stems from its ability to act as a hydrogen bond acceptor (via the carbonyl oxygen) and its electrophilic carbon atom, which can react with nucleophilic residues in biological targets. numberanalytics.com Studies on benzaldehyde (B42025) derivatives as tyrosinase inhibitors have shown that the aldehyde group is essential for their inhibitory activity. nih.gov Its replacement with a carboxyl group, for example, led to a complete loss of potency, indicating that the aldehyde itself is a key pharmacophoric feature. nih.gov

Modifying the aldehyde group would fundamentally alter the compound's biological response. Common chemical transformations of aldehydes include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. This change introduces a strongly acidic and polar group, which would drastically alter the compound's electronic properties and potential interactions with a receptor. A carboxylic acid, for instance, could act as a strong hydrogen bond donor and acceptor and could be ionized at physiological pH.

Reduction: The aldehyde can be reduced to a primary alcohol. This removes the electrophilic carbonyl carbon and replaces it with a hydroxyl group that can act as both a hydrogen bond donor and acceptor. This modification would lead to different binding interactions compared to the original aldehyde.

These modifications underscore the central role of the aldehyde group. Its presence is often a prerequisite for the specific biological effects observed in this class of compounds, and any alteration is likely to lead to a significant change or loss of activity. nih.gov

Conformational Analysis and its Correlation with Pharmacological Profiles

The molecule's conformation is primarily influenced by:

The Planar Benzene Ring: The core structure is the relatively rigid phenyl ring.

The Propoxy Chain: The single bonds within the propoxy group (C-C and C-O) allow for free rotation. This flexibility enables the chain to adopt various conformations to fit optimally into a binding pocket. The extended nature of the propoxy group, compared to smaller alkoxy groups, allows it to access deeper hydrophobic regions of a target protein. vulcanchem.com

Rotation around the Ar-O Bond: There is rotational freedom around the bond connecting the propoxy oxygen to the aromatic ring. The preferred dihedral angle will be influenced by steric interactions with the adjacent chloro-substituent.

Investigation of Molecular Recognition and Binding Modes at Biological Targets

Molecular recognition describes the specific interaction between two or more molecules through non-covalent bonds. The binding of this compound to a biological target is a result of the sum of these interactions, which dictates its affinity and specificity. unina.it

Based on its structure, the likely binding interactions include:

Hydrogen Bonding: The oxygen atom of the aldehyde group is a primary hydrogen bond acceptor. nih.gov The ether oxygen of the propoxy group can also participate as a hydrogen bond acceptor. mdpi.com These interactions are directional and crucial for ligand specificity. unina.it

Hydrophobic Interactions: The propyl chain of the propoxy group and the benzene ring itself are hydrophobic. These regions can interact favorably with nonpolar pockets in a protein, driven by the hydrophobic effect. vulcanchem.commdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with an electron-dense region of the receptor, such as a carbonyl oxygen or an aromatic ring. nih.gov

Pi-Pi Stacking: The aromatic benzene ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Molecular docking studies on similar compounds, such as benzaldehyde derivatives, confirm that these molecules often position themselves in a binding site to maximize these interactions. samipubco.comasiapharmaceutics.info For example, the aldehyde group frequently chelates with metal ions or forms hydrogen bonds in the active site of metalloenzymes like tyrosinase. nih.gov The specific combination and geometry of these interactions determine the compound's pharmacological profile and efficacy.

Table 2: Summary of Potential Molecular Interactions

| Molecular Moiety | Potential Interaction Type | Interacting Partner at Target Site |

| Aldehyde Group (C=O) | Hydrogen Bond Acceptor, Dipole-Dipole | Hydrogen bond donors (e.g., -OH, -NH groups), Metal ions |

| Propoxy Group (-OC₃H₇) | Hydrophobic Interactions, Van der Waals | Nonpolar amino acid residues |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues |

| Chlorine Atom (-Cl) | Halogen Bonding, Van der Waals | Electron-rich atoms (e.g., O, N), Aromatic systems |

Emerging Applications and Future Research Directions

Potential in Advanced Functional Materials (e.g., Nonlinear Optics, Liquid Crystals)

The exploration of 3-chloro-4-propoxybenzaldehyde and its derivatives in the realm of advanced functional materials is a growing area of interest. Organic materials with nonlinear optical (NLO) properties are sought after for applications in high-speed information processing and laser technology. researchgate.net The delocalization of electrons in conjugated systems, a feature that can be engineered into derivatives of this compound, is a key factor for enhancing NLO properties. researchgate.net For instance, chalcone (B49325) derivatives, which can be synthesized from benzaldehydes, are known to exhibit significant NLO characteristics due to their extended π-electron systems. researchgate.net

Furthermore, the molecular structure of this compound makes it a potential building block for liquid crystals. The elongated molecular shape and the presence of polar groups are conducive to the formation of liquid crystalline phases. Research into related compounds, such as those containing a 4-propoxybenzaldehyde (B1265824) moiety, has shown their utility in creating liquid crystal materials. cymitquimica.com The specific combination of the chloro and propoxy substituents on the benzaldehyde (B42025) ring can influence the mesomorphic properties, such as the type of liquid crystal phase and the temperature range of stability.

Integration in Biosensor Development (e.g., Electrochemical DNA Sensors)

Electrochemical DNA (E-DNA) sensors are a critical tool for detecting specific DNA sequences and studying DNA damage. mdpi.com A key component of these sensors is the recognition layer, or spacer, which immobilizes DNA onto the electrode surface. ukm.my The properties of this spacer can significantly affect the sensor's performance, including its sensitivity and selectivity. ukm.my

Aromatic Schiff bases, which can be synthesized from this compound, are promising candidates for use as spacers in E-DNA sensors. ukm.mybiointerfaceresearch.com These compounds can enhance the sensor's detection capabilities due to their conjugated systems. ukm.my Research has demonstrated the synthesis of Schiff base derivatives from 4-propoxybenzaldehyde for potential application as linkers in electrochemical DNA sensors. ukm.my The resulting compounds are stable and are believed to improve the selectivity and sensitivity of sensor detection. ukm.my The development of electrochemical DNA-based sensors is a promising and cost-effective alternative to traditional methods for genotyping and identifying single nucleotide polymorphisms (SNPs). mdpi.com

Strategies for Rational Drug Design and Development Based on the Scaffold

The this compound scaffold is a valuable starting point for the rational design and development of new therapeutic agents. uky.edu Its structure allows for diverse chemical modifications to create libraries of compounds with potential biological activities. chemimpex.com The benzaldehyde group can be readily transformed into other functional groups, and the chloro and propoxy substituents can be varied to modulate the compound's physicochemical properties and its interaction with biological targets. chemimpex.com

This scaffold has been utilized in the synthesis of various bioactive molecules, including those with potential applications as platelet aggregation inhibitors. google.com For example, it has been used as an intermediate in the preparation of pyrazolidinedione derivatives, which are being investigated for their antithrombotic activity. google.com Furthermore, the core structure is present in precursors for the synthesis of more complex molecules, such as gefitinib, a drug used in cancer therapy. newdrugapprovals.org The rational design of new ligands based on this scaffold involves computational methods to predict binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Unexplored Synthetic Avenues and Methodological Advancements for the Compound

While established methods exist for the synthesis of this compound, there is always room for methodological advancements to improve efficiency, yield, and sustainability. A common synthetic route involves the reaction of 4-hydroxy-3-chlorobenzaldehyde with a propylating agent. google.com

Unexplored synthetic avenues could involve the use of novel catalysts or reaction conditions to streamline the synthesis. For instance, the development of more efficient methods for the chlorination and propoxylation of benzaldehyde derivatives could lead to more cost-effective and environmentally friendly production processes. Research into related reactions, such as the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, highlights the ongoing efforts to develop simple and efficient synthetic routes for complex molecules starting from substituted benzene (B151609) derivatives. nih.gov The synthesis of related benzaldehyde derivatives often involves multi-step processes, and advancements in any of these steps could have a significant impact. newdrugapprovals.orguni-regensburg.de

Future Perspectives in Target Identification, Validation, and Therapeutic Applications

The future of this compound in the pharmaceutical field lies in the systematic exploration of its potential therapeutic applications through target identification and validation. The diverse range of compounds that can be synthesized from this scaffold suggests that it could interact with a variety of biological targets. chemimpex.comgoogle.com

Future research will likely focus on high-throughput screening of compound libraries derived from this compound against a panel of biological targets to identify novel hits. Once a hit is identified, further studies will be needed to validate the target and to understand the mechanism of action of the compound. For example, derivatives of this scaffold could be investigated for their potential as NLRP3 inflammasome inhibitors, a target that is gaining attention for its role in a variety of inflammatory diseases. nih.gov The development of potent and selective inhibitors based on this scaffold could lead to new treatments for these conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-4-propoxybenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodology : A common approach involves nucleophilic substitution at the 4-position of 3-chlorobenzaldehyde derivatives. For example, reacting 3-chloro-4-hydroxybenzaldehyde with propyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF . Yield optimization may require temperature control (e.g., 80–100°C) and stoichiometric excess of the alkylating agent.

- Validation : Monitor reaction progress via TLC or HPLC, and characterize the product using H/C NMR to confirm substitution patterns and purity .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Retention times can be compared to standards .

- Spectroscopy : Confirm the aldehyde proton (δ ~10 ppm in H NMR) and propoxy group signals (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂). FT-IR can validate the C=O stretch (~1700 cm⁻¹) .

- Cross-Validation : Compare melting points (if crystalline) with literature values for structurally analogous compounds (e.g., 4-chlorobenzaldehyde derivatives, mp 46–60°C ).

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodology : Discrepancies in Suzuki-Miyaura coupling efficiency may arise from steric hindrance from the propoxy group. To mitigate:

- Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst.

- Optimize solvent polarity (e.g., toluene/ethanol mixtures) and base (e.g., Cs₂CO₃) to enhance reaction rates .

- Data Reconciliation : Compare kinetic studies under varying conditions and validate with DFT calculations to model transition states .

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., COX-2 or kinases). The chloro group may enhance hydrophobic binding, while the propoxy chain could modulate solubility .

- QSAR Modeling : Corrogate substituent effects (e.g., Cl, propoxy) with bioactivity data from analogs (e.g., 4-hydroxybenzaldehyde’s anti-inflammatory IC₅₀ = 12 μM ).

Q. What are the environmental and safety considerations for handling this compound in large-scale syntheses?

- Safety Protocols :

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure. The compound may release toxic aldehydes or chlorinated byproducts upon decomposition .

- Waste Management : Neutralize reaction residues with NaHCO₃ before disposal. Collaborate with certified waste handlers for chlorinated organic waste .

- Regulatory Compliance : Ensure adherence to REACH and EPA guidelines for chlorinated aromatics, including toxicity profiling (e.g., LD₅₀ in rodents) .

Key Research Gaps and Recommendations

- Stereoelectronic Effects : Investigate how the propoxy group’s conformation (e.g., gauche vs. anti) influences reactivity in electrophilic substitution.

- Scalability : Develop flow-chemistry protocols to improve safety and efficiency in multi-gram syntheses .

- Toxicity Profiling : Conduct ecotoxicology assays (e.g., Daphnia magna LC₅₀) to assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.